N-(2-Hydroxyethyl)-N'-naphthalen-1-ylthiourea
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Overview
Description
N-(2-Hydroxyethyl)-N’-naphthalen-1-ylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N’-naphthalen-1-ylthiourea typically involves the reaction of naphthalen-1-ylamine with 2-chloroethanol in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst/Base: Sodium hydroxide or potassium carbonate
The reaction proceeds through the formation of an intermediate, which then reacts with thiourea to yield the final product.
Industrial Production Methods
Industrial production of N-(2-Hydroxyethyl)-N’-naphthalen-1-ylthiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N’-naphthalen-1-ylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, ethers, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-Hydroxyethyl)-N’-naphthalen-1-ylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N’-naphthalen-1-ylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)-N’-phenylthiourea
- N-(2-Hydroxyethyl)-N’-benzylthiourea
- N-(2-Hydroxyethyl)-N’-pyridylthiourea
Uniqueness
N-(2-Hydroxyethyl)-N’-naphthalen-1-ylthiourea stands out due to its naphthalene moiety, which imparts unique electronic and steric properties. This structural feature enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in various research applications.
Properties
CAS No. |
52266-64-5 |
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Molecular Formula |
C13H14N2OS |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3-naphthalen-1-ylthiourea |
InChI |
InChI=1S/C13H14N2OS/c16-9-8-14-13(17)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,16H,8-9H2,(H2,14,15,17) |
InChI Key |
ORPVQYAQDMNDJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NCCO |
Origin of Product |
United States |
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